

Spectroscopic Characterization of 2-Fluoro-4,6-dinitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-4,6-dinitrophenol**

Cat. No.: **B1602198**

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of **2-Fluoro-4,6-dinitrophenol**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

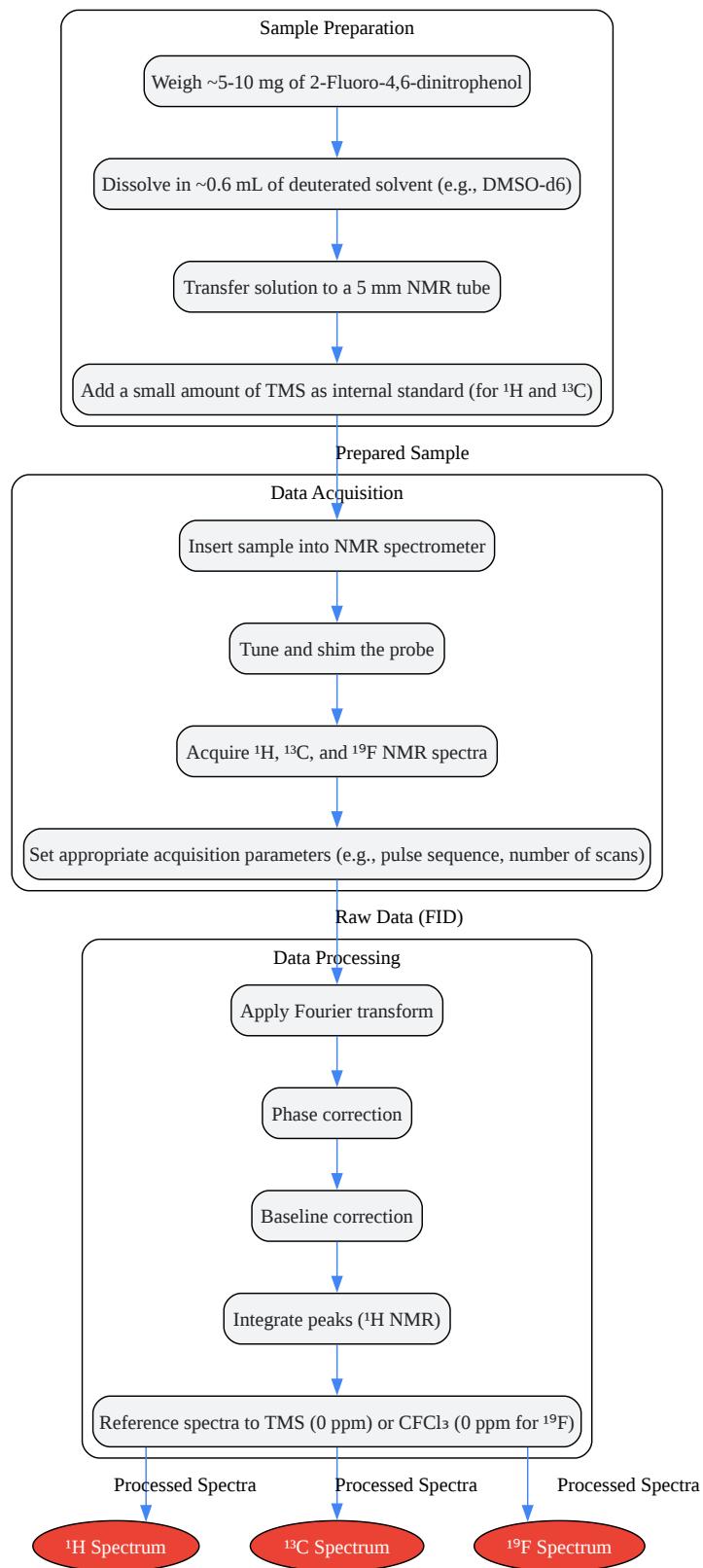
2-Fluoro-4,6-dinitrophenol is a nitroaromatic compound whose chemical properties and potential applications necessitate a thorough understanding of its molecular structure. Spectroscopic analysis is indispensable for confirming its identity, purity, and electronic properties. This guide elucidates the expected spectroscopic signatures of this molecule, drawing upon established principles and comparative data from structurally related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Fluoro-4,6-dinitrophenol**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

Theoretical Framework

¹H NMR: The proton NMR spectrum will reveal the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The chemical shift (δ) is influenced by the electron-withdrawing nitro groups (-NO₂) and the electronegative fluorine atom, which will deshield the aromatic protons, shifting their signals downfield.[1][2] Spin-spin coupling between the aromatic protons and with the fluorine atom will result in characteristic splitting patterns.


¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The strong deshielding effects of the nitro groups and the fluorine atom will significantly impact the chemical shifts of the aromatic carbons.[3][4][5] Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. However, coupling between carbon and fluorine (¹³C-¹⁹F) is expected and can provide valuable structural information.[6]

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique.[7][8] The chemical shift of the fluorine atom will be characteristic of its position on the aromatic ring, influenced by the adjacent nitro and hydroxyl groups.[9][10]

Experimental Protocol: NMR Analysis

A standardized protocol for obtaining high-quality NMR spectra of a solid sample like **2-Fluoro-4,6-dinitrophenol** is crucial.

Workflow for NMR Sample Preparation and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of **2-Fluoro-4,6-dinitrophenol**.

Causality in Experimental Choices:

- Solvent Selection: DMSO-d₆ is a common choice for polar aromatic compounds due to its excellent dissolving power. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, away from most other signals. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

Predicted NMR Data and Interpretation

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for **2-Fluoro-4,6-dinitrophenol**.

Molecular Structure of **2-Fluoro-4,6-dinitrophenol** with Atom Numbering

Caption: Structure of **2-Fluoro-4,6-dinitrophenol**.

Table 1: Predicted ¹H NMR Data for **2-Fluoro-4,6-dinitrophenol**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.8 - 9.0	Doublet of doublets (dd)	${}^3J(H-H) \approx 9$, ${}^4J(H-F) \approx 2-3$
H-5	8.4 - 8.6	Doublet (d)	${}^3J(H-H) \approx 9$
OH	> 10	Broad singlet (bs)	-

- Interpretation: The two aromatic protons are in different chemical environments. H-3 is deshielded by the adjacent nitro group at C-4 and the fluorine at C-2, hence its downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. H-5 is deshielded by the two nitro groups and will appear as a doublet due to coupling with H-3. The phenolic proton signal is expected to be broad and at a very downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.[11][12]

Table 2: Predicted ^{13}C NMR Data for **2-Fluoro-4,6-dinitrophenol**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)
C-1	150 - 155	Doublet
C-2	145 - 150	Doublet (large $^{1}\text{J}(\text{C-F})$)
C-3	120 - 125	Doublet
C-4	138 - 142	Singlet
C-5	125 - 130	Singlet
C-6	140 - 145	Doublet

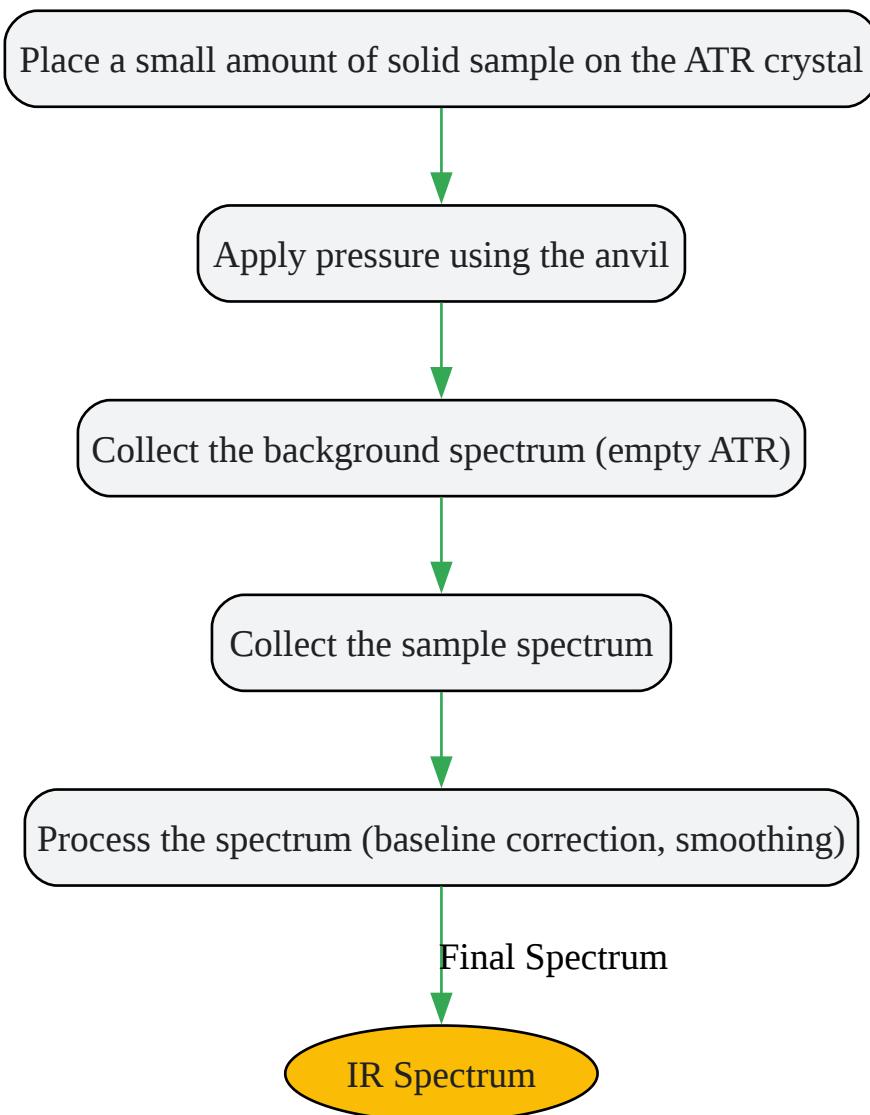
- Interpretation: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the fluorine (C-2) will show a large one-bond coupling constant ($^{1}\text{J}(\text{C-F})$). Other carbons in proximity to the fluorine will exhibit smaller two- or three-bond C-F couplings. The carbons attached to the nitro groups (C-4 and C-6) and the hydroxyl group (C-1) are expected at downfield shifts.[13][14][15]

Table 3: Predicted ^{19}F NMR Data for **2-Fluoro-4,6-dinitrophenol**

Fluorine	Predicted Chemical Shift (δ , ppm vs. CFCl_3)	Predicted Multiplicity
F at C-2	-110 to -130	Doublet of doublets (dd)

- Interpretation: The fluorine atom is expected to resonate in the typical range for an aryl fluoride.[16][17][18] The signal will be split into a doublet of doublets due to coupling with the ortho-proton (H-3) and potentially a smaller coupling with the meta-proton (H-5), though the latter may not be resolved.

Section 2: Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

The IR spectrum of **2-Fluoro-4,6-dinitrophenol** will be dominated by vibrations corresponding to the O-H, N-O, C-F, C=C, and C-H bonds. The positions of these absorption bands provide a molecular fingerprint.

Experimental Protocol: IR Analysis

Workflow for ATR-IR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Causality in Experimental Choices:

- ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.

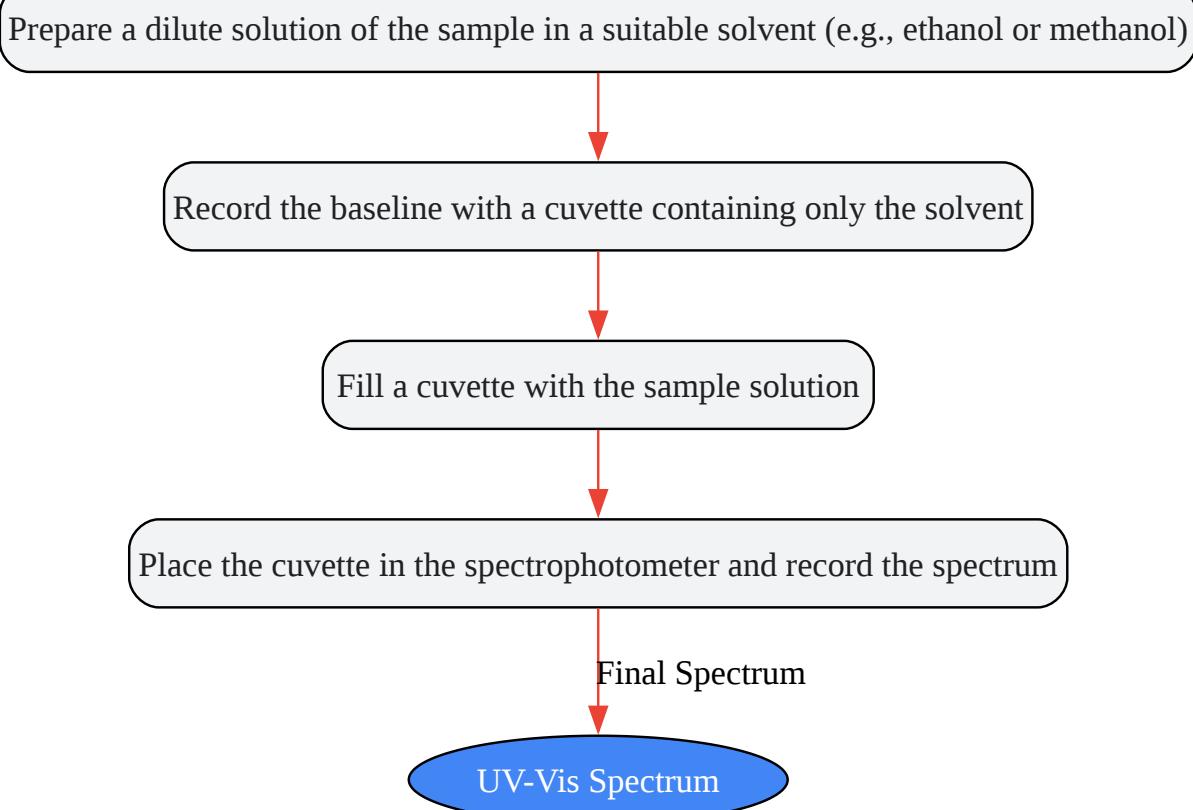
Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands for **2-Fluoro-4,6-dinitrophenol**

Wavenumber (cm ⁻¹)	Vibration	Intensity
3200 - 3600	O-H stretch (phenolic)	Broad, Medium
1590 - 1620	C=C stretch (aromatic)	Medium-Strong
1520 - 1560	N-O asymmetric stretch (nitro)	Strong
1330 - 1370	N-O symmetric stretch (nitro)	Strong
1200 - 1250	C-F stretch	Strong
~3100	C-H stretch (aromatic)	Weak

- Interpretation: The broad O-H stretching band is characteristic of a hydrogen-bonded phenol. The two strong absorptions for the N-O stretching vibrations are definitive for the nitro groups. The presence of a strong C-F stretching band confirms the fluorination of the aromatic ring. The aromatic C=C stretching bands will also be present.

Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy


UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Framework

The UV-Vis spectrum of **2-Fluoro-4,6-dinitrophenol** is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic ring, significantly influenced by the nitro and hydroxyl substituents. The nitro groups, in particular, act as strong chromophores.[\[19\]](#)[\[20\]](#)

Experimental Protocol: UV-Vis Analysis

Workflow for UV-Vis Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

- Solvent Choice: Solvents like ethanol or methanol are often used as they are transparent in the UV-Vis region of interest and can dissolve polar aromatic compounds.[21] The pH of the solution can affect the spectrum of phenols due to deprotonation of the hydroxyl group.

Predicted UV-Vis Data and Interpretation

Table 5: Predicted UV-Vis Absorption Maxima (λ_{max}) for **2-Fluoro-4,6-dinitrophenol**

Solvent	Predicted λ_{max} (nm)
Ethanol	~260 and ~350-400

- Interpretation: Similar to 2,4-dinitrophenol, two main absorption bands are expected.[22][23] The band around 260 nm can be attributed to a $\pi \rightarrow \pi^*$ transition of the substituted benzene ring. The longer wavelength band is likely due to an $n \rightarrow \pi^*$ transition involving the nitro groups and the phenolic oxygen, which is sensitive to solvent polarity and pH. The exact position of the absorption maxima will be influenced by the fluorine substituent.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of **2-Fluoro-4,6-dinitrophenol** using NMR, IR, and UV-Vis spectroscopy. By combining the predicted data from these complementary techniques, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Simultaneous Proton and Fluorine decoupled ^{13}C NMR - Magritek [magritek.com]
- 7. $^{19}\text{Flourine}$ NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. colorado.edu [colorado.edu]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. 2,6-DINITROPHENOL(573-56-8) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4-Dinitrofluorobenzene(70-34-8) 13C NMR spectrum [chemicalbook.com]
- 14. 2,6-DINITROPHENOL(573-56-8) 13C NMR [m.chemicalbook.com]
- 15. 2,4-Difluorophenol(367-27-1) 13C NMR [m.chemicalbook.com]
- 16. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Phenol, 2,4-dinitro- [webbook.nist.gov]
- 20. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 21. rsc.org [rsc.org]
- 22. par.nsf.gov [par.nsf.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-4,6-dinitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602198#2-fluoro-4-6-dinitrophenol-spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com